molecular formula C10H12N4O2S B379420 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B379420
M. Wt: 252.3g/mol
InChI Key: GEIMODJOWYTODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-ethanesulfonyl-5-phenyl-1,2,4-triazole with an amine. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including antibacterial, antiviral, and anticancer activities. In the industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as 1,2,4-triazole derivatives These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.3g/mol

IUPAC Name

2-ethylsulfonyl-5-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O2S/c1-2-17(15,16)14-10(11)12-9(13-14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13)

InChI Key

GEIMODJOWYTODX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)N

Canonical SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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